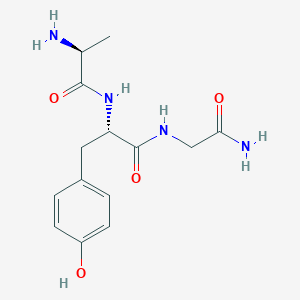
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a hydroxy group (OH) attached to the second carbon atom (hence the “2-hydroxy” part) and two methylphenyl (C6H5) groups attached to the first carbon atom.
- It is commonly referred to as m-methylacetophenone or 3’-methylacetophenone .
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone: , is an organic compound with the molecular formula CHO. It belongs to the class of ketones.
Preparation Methods
Synthetic Routes: One synthetic route involves the Friedel-Crafts acylation of acetophenone with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction introduces the 3-methylphenyl group.
Industrial Production: Industrial production methods may vary, but the Friedel-Crafts acylation remains a key step.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like KMnO (for oxidation), LiAlH (for reduction), and Lewis acids (for Friedel-Crafts acylation) are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Used in fragrance and flavor industries.
Mechanism of Action
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways due to its structural features.
Comparison with Similar Compounds
Similar Compounds: Other aromatic ketones, such as acetophenone and other methyl-substituted acetophenones, share similarities.
Uniqueness: The presence of the hydroxy group distinguishes it from other acetophenone derivatives.
Properties
CAS No. |
181655-62-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15,17H,1-2H3/t15-/m1/s1 |
InChI Key |
BXSJLLLBDMWLJU-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C(=O)C2=CC=CC(=C2)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
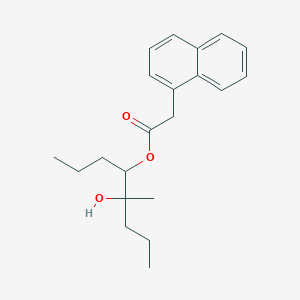

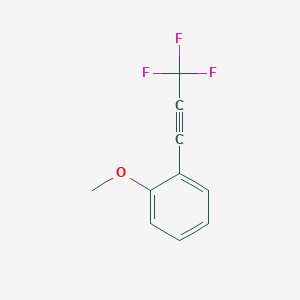
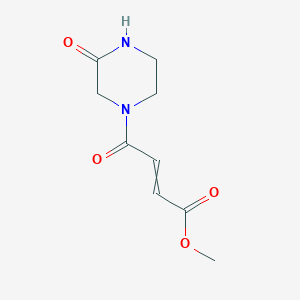
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

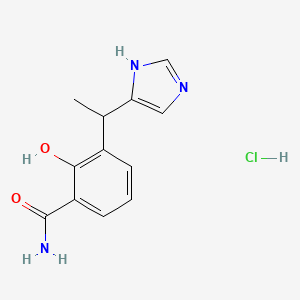
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
